molecular formula C11H12N2O3S B2768974 2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole CAS No. 460728-05-6

2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B2768974
CAS No.: 460728-05-6
M. Wt: 252.29
InChI Key: ZGWWVNHWPIOYDK-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound 2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole features a 3,5-dimethoxyphenyl group at position 2 and a methylsulfanyl (SCH₃) moiety at position 3.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-5-methylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-14-8-4-7(5-9(6-8)15-2)10-12-13-11(16-10)17-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWWVNHWPIOYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Studies have shown that 2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole demonstrates effectiveness against a range of bacterial strains. For instance:

  • Study Findings : A comparative study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Antioxidant Properties

The antioxidant capacity of this compound has also been explored. Antioxidants are crucial in mitigating oxidative stress-related diseases.

  • Mechanism of Action : The presence of methoxy groups enhances electron donation capabilities, contributing to its ability to scavenge free radicals effectively .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with thiosemicarbazide followed by cyclization. Various synthetic routes have been optimized to improve yield and purity:

  • Synthetic Route Example :
    • Starting Materials : 3,5-Dimethoxybenzaldehyde and methylthiosemicarbazone.
    • Reaction Conditions : Acidic medium at elevated temperatures.
    • Final Product : Characterized using NMR and mass spectrometry for confirmation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

  • Results Summary :
    • Effective against Staphylococcus aureus and Escherichia coli.
    • Potential for further development into therapeutic agents.

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide.

  • Findings :
    • Reduction in malondialdehyde levels indicated decreased lipid peroxidation.
    • Enhanced cellular viability in treated cultures compared to controls .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Functional Group Variations

The biological and chemical activities of 1,3,4-oxadiazoles are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives
Compound Structure Substituents (R1, R2) Key Activities Applications References
Target Compound : 2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole R1: 3,5-Dimethoxyphenyl; R2: SCH₃ Inferred: Fungicidal/herbicidal (based on structural analogs) Potential agrochemical -
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) R1: Pyrazolyl; R2: 4-Bromobenzylthio >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani; herbicidal bleaching Fungicide, herbicide
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole R1: 3,4-Dimethoxyphenyl; R2: 4-Bromophenyl ketone 61.9% anti-inflammatory activity (vs. 64.3% for indomethacin) Anti-inflammatory drug candidate
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole R1: 4-Fluorophenyl; R2: SO₂CH₃ Enhanced chlorophyll retention in Xanthomonas oryzae (Xoo)-infected rice Antimicrobial agent
Oxadiazon (Commercial) R1: 2,4-Dichloro-5-isopropoxyphenyl; R2: tert-Butyl Broad-spectrum herbicidal activity Commercial herbicide
BPBD (Scintillator) R1: 4-Biphenylyl; R2: 4-tert-Butylphenyl High radiation stability Scintillator material

Structural-Activity Relationships (SAR)

  • Thioether vs. Sulfonyl Groups : Thioethers (SCH₃) generally offer greater metabolic stability than sulfonates (SO₂CH₃) but may reduce electrophilic reactivity required for enzyme inhibition .
  • Aromatic Substituents : Electron-withdrawing groups (e.g., Br, CF₃) enhance pesticidal activity by stabilizing charge-transfer interactions with targets like SDH. Conversely, electron-donating methoxy groups may favor antioxidant or anti-inflammatory pathways .
  • Heterocyclic Moieties : Pyrazolyl groups (e.g., in 5g) contribute to fungicidal activity through π-π stacking in enzyme active sites, a feature absent in the target compound’s dimethoxyphenyl group .

Biological Activity

2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. Its unique structure features a five-membered ring containing nitrogen and oxygen atoms, which contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies indicate that it may function as an antioxidant , scavenging free radicals and reducing oxidative stress. Additionally, it appears to modulate signaling pathways related to inflammation and cell proliferation .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : Research has shown that oxadiazole derivatives possess significant antimicrobial properties, including antibacterial and antifungal effects. In particular, derivatives of 1,3,4-oxadiazole have been tested against various strains of bacteria and fungi .
  • Anticancer Potential : The oxadiazole scaffold has been recognized for its anticancer properties. Studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting critical cellular processes .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Antimicrobial Evaluation : In a study assessing various oxadiazole derivatives for antimicrobial efficacy, this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds indicated that certain derivatives could enhance cell viability in normal cells while exhibiting cytotoxic effects on cancer cells at specific concentrations. The best-performing compounds were noted for their selective toxicity against tumor cells without adversely affecting healthy cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound within the oxadiazole family, a comparison with other derivatives is essential:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureSignificant against S. aureusInduces apoptosis
2-(4-Methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazoleStructureModerate against E. coliLimited data available
2-(3-Methylphenyl)-1,3,4-oxadiazoleStructureWeak against most strainsNot extensively studied

This table illustrates that while many oxadiazole derivatives exhibit biological activity, this compound stands out due to its potent antimicrobial and anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,5-Dimethoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole?

  • Methodology : The compound can be synthesized via cyclization of thiosemicarbazides or through oxidative desulfurization of thioethers. A common approach involves reacting hydrazides with carbon disulfide under alkaline conditions, followed by alkylation with methyl iodide to introduce the methylsulfanyl group. Key intermediates should be purified via column chromatography, and yields optimized by controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios .
  • Validation : Confirm intermediate structures using 1H^1H NMR and 13C^{13}C NMR. For example, the methylsulfanyl group typically resonates at δ ~2.5 ppm (1H^1H) and δ ~14 ppm (13C^{13}C) .

Q. How should researchers characterize this compound spectroscopically?

  • Techniques :

  • NMR : Assign peaks for the 3,5-dimethoxyphenyl group (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons as doublets in δ 6.5–7.0 ppm). The oxadiazole ring protons are often deshielded, appearing as singlets in δ 8.0–8.5 ppm .
  • HRMS : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]+^+) with mass accuracy < 5 ppm .
    • Cross-Validation : Compare spectral data with structurally similar oxadiazoles in databases like PubChem or crystallographic studies .

Q. What preliminary bioactivity assays are relevant for this compound?

  • Screening Protocols :

  • Antifungal : Test against Sclerotinia sclerotiorum and Rhizoctonia solani using mycelial growth inhibition assays at 50 µg/mL. Measure inhibition zones or optical density changes .
  • Anti-inflammatory : Use carrageenan-induced rat paw edema models at 20 mg/kg and compare with indomethacin. Monitor edema reduction over 4–6 hours .
    • Data Interpretation : Compounds showing >50% inhibition in preliminary screens warrant dose-response studies (IC50_{50}) and toxicity profiling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Design Strategy :

  • Substituent Variation : Replace the 3,5-dimethoxyphenyl group with halogenated (e.g., 4-chlorophenyl) or electron-withdrawing groups (e.g., nitro) to enhance antifungal or anti-inflammatory activity. Methylsulfanyl can be substituted with sulfonyl or amino groups to alter pharmacokinetics .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent properties with bioactivity. Software like MOE or Schrödinger facilitates regression modeling .
    • Case Study : Compound 4i (3,4-dimethoxyphenyl-substituted oxadiazole) showed 61.9% anti-inflammatory activity, comparable to indomethacin, highlighting the role of methoxy groups in enhancing potency .

Q. How to resolve contradictions in bioactivity data across studies?

  • Hypothesis Testing :

  • Bioassay Variability : Differences in fungal strains (e.g., Fusarium vs. Sclerotinia) or assay conditions (e.g., incubation time, solvent) may explain discrepancies. Replicate assays using standardized protocols .
  • Structural Confounders : Ensure impurities (e.g., unreacted intermediates) are ruled out via HPLC purity checks (>95%).
    • Example : A compound with 4-bromobenzylthio showed herbicidal activity in one study but not another; this could arise from differences in weed species or application methods .

Q. What computational methods predict binding interactions with target proteins?

  • Molecular Docking :

  • Software : Use AutoDock Vina or GOLD to dock the compound into active sites (e.g., succinate dehydrogenase [SDH] for fungicides, PDB: 2FBW).
  • Key Interactions : The oxadiazole ring and methoxy groups form hydrogen bonds with SDH residues (e.g., Tyr-58), while methylsulfanyl contributes to hydrophobic contacts .
    • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors like penthiopyrad .

Q. How does crystallography enhance structural understanding?

  • Techniques :

  • X-Ray Diffraction : Resolve bond lengths (e.g., C-S bond in methylsulfanyl: ~1.81 Å) and dihedral angles to confirm planarity of the oxadiazole ring.
  • Packing Analysis : Identify π-π stacking between aromatic rings and hydrogen-bonding networks, which influence stability and solubility .
    • Case Study : Crystallographic data for 2-(adamantan-1-yl)-5-(3,5-dinitrophenyl)-1,3,4-oxadiazole revealed non-covalent interactions critical for thermal stability .

Interdisciplinary Applications

Q. Can this compound enhance thermal stability in polymer matrices?

  • Material Science Integration : Incorporate the oxadiazole moiety into polyimides or polyamides via copolymerization. The rigid oxadiazole ring improves thermal resistance (decomposition temperature > 400°C) and mechanical strength, making it suitable for high-performance membranes or flame-retardant materials .
  • Validation : Use thermogravimetric analysis (TGA) to measure weight loss profiles and differential scanning calorimetry (DSC) for glass transition temperatures .

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